
2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide, also known as GW0742, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. GW0742 has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
Wirkmechanismus
2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide exerts its effects by activating PPARδ, which is a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. PPARδ activation leads to increased fatty acid oxidation, glucose uptake, and insulin sensitivity, which can improve metabolic function. In addition, PPARδ activation can also reduce inflammation and oxidative stress, which can have beneficial effects in various diseases.
Biochemical and Physiological Effects
2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide has been shown to have several biochemical and physiological effects in various tissues. In skeletal muscle, 2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide has been shown to increase fatty acid oxidation and improve insulin sensitivity. In adipose tissue, 2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide can reduce adiposity and improve glucose uptake. In the liver, 2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide can improve lipid metabolism and reduce inflammation. In the heart, 2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide can improve cardiac function and prevent hypertrophy.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide has several advantages for use in lab experiments. It is a potent and selective PPARδ agonist, which allows for specific activation of this receptor. It also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, 2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide also has some limitations, including its high cost and potential off-target effects. It is important to use appropriate controls and dosages when using 2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide in experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide. One area of interest is in the treatment of metabolic disorders, particularly in the development of new therapies for type 2 diabetes and obesity. Another area of interest is in the treatment of cardiovascular diseases, particularly in the prevention of heart failure and cardiac hypertrophy. In addition, there is also potential for the use of 2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide in the treatment of cancer, particularly in the development of new therapies for breast cancer. Further research is needed to fully understand the potential therapeutic applications of 2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide and to develop new therapies based on its mechanism of action.
Synthesemethoden
2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-dibromophenol with 2-isopropylphenylamine to form an intermediate, which is then reacted with 2-bromo-2-methylpropionyl chloride to yield 2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide. The synthesis process has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide has been widely used in scientific research to investigate its potential therapeutic applications. One of the major areas of research has been in the field of metabolic disorders, particularly in the treatment of type 2 diabetes and obesity. Studies have shown that 2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide can improve insulin sensitivity, increase glucose uptake, and reduce adiposity in animal models of obesity and diabetes.
In addition, 2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide has also been studied for its potential cardioprotective effects. It has been shown to improve cardiac function, reduce inflammation, and prevent cardiac hypertrophy in animal models of heart failure. 2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide has also been investigated for its potential anti-cancer properties, particularly in the treatment of breast cancer.
Eigenschaften
Molekularformel |
C18H19Br2NO2 |
|---|---|
Molekulargewicht |
441.2 g/mol |
IUPAC-Name |
2-(2,4-dibromophenoxy)-N-(2-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C18H19Br2NO2/c1-11(2)14-6-4-5-7-16(14)21-18(22)12(3)23-17-9-8-13(19)10-15(17)20/h4-12H,1-3H3,(H,21,22) |
InChI-Schlüssel |
UZDUOODWACQMEI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br |
Kanonische SMILES |
CC(C)C1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




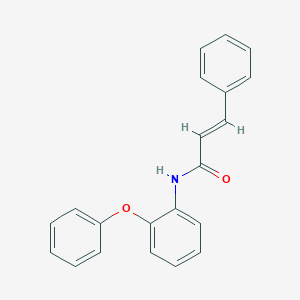


![N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B290683.png)
![2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B290684.png)
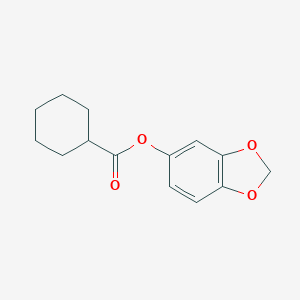
![4-[(Cyclohexylcarbonyl)amino]-3-methylphenyl cyclohexanecarboxylate](/img/structure/B290691.png)
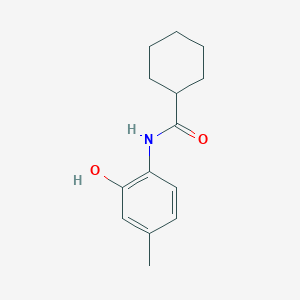
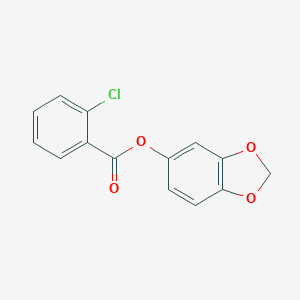
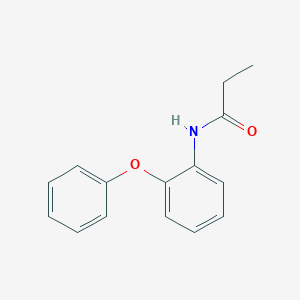
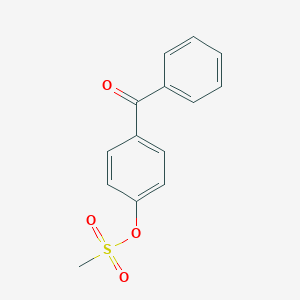
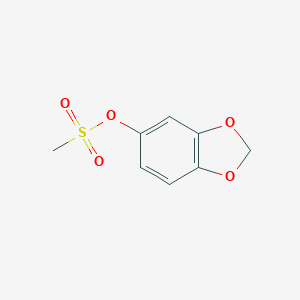
![4-({4-[(Methylsulfonyl)oxy]phenyl}sulfanyl)phenyl methanesulfonate](/img/structure/B290699.png)